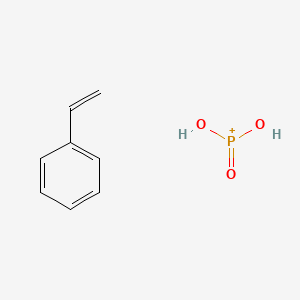

Vinyl benzene phosphonate

Description

Structure

2D Structure

Properties

Molecular Formula |

C8H10O3P+ |

|---|---|

Molecular Weight |

185.14 g/mol |

IUPAC Name |

dihydroxy(oxo)phosphanium;styrene |

InChI |

InChI=1S/C8H8.HO3P/c1-2-8-6-4-3-5-7-8;1-4(2)3/h2-7H,1H2;(H-,1,2,3)/p+1 |

InChI Key |

IWIYQQMZSPMZDJ-UHFFFAOYSA-O |

Canonical SMILES |

C=CC1=CC=CC=C1.O[P+](=O)O |

Origin of Product |

United States |

Polymerization Mechanisms and Kinetic Studies

Homopolymerization of Vinyl Benzene (B151609) Phosphonates and Analogs

The self-polymerization of vinyl benzene phosphonates and related monomers has been investigated using free radical, controlled radical, and anionic techniques. Each method presents unique mechanistic pathways and levels of control over the polymerization process.

Free radical polymerization (FRP) is a common method for polymerizing vinyl monomers, including those with phosphonate (B1237965) groups. researchgate.netuomustansiriyah.edu.iq The process involves the standard steps of initiation, propagation, termination, and chain transfer. uomustansiriyah.edu.iqlibretexts.org An initiator, such as a peroxide or an azo compound, generates free radicals which then react with monomer units to create a growing polymer chain. libretexts.org

The reactivity of phosphonate-containing vinyl monomers in FRP is significantly influenced by the position of the phosphonate moiety relative to the vinyl group. researchgate.netrsc.org For instance, in the case of para-vinylbenzyl phosphonate monomers, the phosphonate group has been shown to enhance the propagation rate. researchgate.netrsc.org Conversely, for vinyl phosphonate monomers where the phosphonate is directly attached to the double bond, the polymerization is often dominated by chain transfer reactions. researchgate.netrsc.org Chain transfer events, where the growing radical abstracts an atom (like hydrogen) from a monomer, solvent, or another polymer chain, can terminate one chain while initiating another, often leading to lower molecular weight polymers. uomustansiriyah.edu.iq The termination of growing chains typically occurs through radical combination or disproportionation. libretexts.org

Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) and Macromolecular Design via Interchange of Xanthates (MADIX), offer significant advantages over conventional FRP by allowing for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures. sigmaaldrich.com

RAFT/MADIX polymerization has been successfully applied to phosphonate-containing monomers. For example, the controlled polymerization of vinyl acetate (VAc) has been achieved using xanthate chain transfer agents (CTAs) that contain phosphonate or bisphosphonate moieties. dntb.gov.uamdpi.com In these systems, the polymerization rate was comparable to that seen with conventional xanthates, and a good control over the polymerization was demonstrated by the linear increase of molecular weight with monomer conversion and the low PDI values obtained. dntb.gov.ua

A significant advancement has been the controlled RAFT/MADIX polymerization of vinylphosphonic acid (VPA) directly in water using an O-ethyl xanthate transfer agent. rsc.org This was the first instance of a reversible deactivation radical polymerization of a monomer with an unprotected phosphonic acid group, opening avenues for the macromolecular engineering of polyphosphonates. rsc.org The mechanism of RAFT/MADIX involves a rapid equilibrium between active, propagating radicals and dormant polymer chains, mediated by the CTA. This reversible transfer process minimizes termination reactions and allows for the chains to grow at a similar rate, leading to the controlled characteristics of the final polymer. sigmaaldrich.com

| Chain Transfer Agent (CTA) | Monomer | Control over Molecular Weight | Polydispersity Index (PDI) | Key Finding |

|---|---|---|---|---|

| Phosphonate-containing Xanthates | Vinyl Acetate (VAc) | Linear increase with conversion | Low | Successful synthesis of end-capped poly(VAc) with phosphonate groups. |

| O-ethyl Xanthate | Vinylphosphonic Acid (VPA) | Controlled | Not specified | First controlled polymerization of a monomer with an unprotected phosphonic acid in water. rsc.org |

Anionic polymerization is another pathway for polymerizing vinyl monomers, particularly those with electron-withdrawing substituents that can stabilize the propagating carbanion intermediate. semanticscholar.org This method can produce polymers with well-defined structures and narrow molecular weight distributions, as termination and chain transfer reactions are generally absent in a pure system. semanticscholar.org

The anionic polymerization of dialkyl vinyl phosphonates has been demonstrated using initiators like sec-butyllithium (sBuLi) in combination with 1,1-diphenylethylene in a polar solvent like tetrahydrofuran (THF). mdpi.com Research has shown that while this polymerization proceeds regioselectively, it exhibits low stereoselectivity. mdpi.com The yield of the resulting polymer is dependent on the nature of the alkyl ester group on the phosphonate; for example, diisopropyl vinyl phosphonate provides high polymer yields, whereas the methyl ester analog gives low yields due to the polymer precipitating out of solution at low conversions. mdpi.com

The mechanism of anionic polymerization is sensitive to the solvent, counter-ion, and temperature, which all influence the nature of the propagating ion pair (contact vs. solvent-separated). uni-bayreuth.de In nonpolar solvents, the propagating species often exist as less reactive aggregates, leading to slower polymerization rates compared to those in polar solvents where more reactive, solvated ion pairs are favored. uni-bayreuth.de Stereocontrol in anionic polymerization is a complex issue influenced by these factors, but for monomers like vinyl phosphonates, achieving high stereoselectivity remains a challenge. mdpi.com

Ring-Opening Metathesis Polymerization (ROMP) is a chain-growth polymerization driven by the relief of ring strain in cyclic olefins. wikipedia.org The reaction is catalyzed by transition metal complexes, such as those containing ruthenium or tungsten. wikipedia.org The mechanism proceeds via a metallacyclobutane intermediate formed through a [2+2] cycloaddition between the metal carbene catalyst and the monomer's double bond. wikipedia.org

Direct ROMP of vinyl benzene phosphonate is not a typical polymerization route, as this technique is specifically applicable to cyclic monomers. However, it is conceivable to synthesize a cyclic olefin, such as a norbornene derivative, that incorporates a this compound moiety. Such a functionalized monomer could then potentially undergo ROMP to yield a polymer with pendant this compound groups. While specific examples of ROMP involving this compound are not prominent in the literature, the general applicability of ROMP has been shown for other phosphonate-containing cyclic monomers, such as cyclic ethylene phosphonates, although this proceeds via a different ring-opening mechanism not involving olefin metathesis. rsc.org The versatility of ROMP allows for the incorporation of a wide variety of functional groups into polymers, provided they are stable to the catalyst system employed. wikipedia.org

Copolymerization of Vinyl Benzene Phosphonates

Copolymerization is a versatile strategy to tailor the properties of polymers by incorporating two or more different monomer units into the same polymer chain. rsc.orgrsc.orgnsf.gov Vinyl benzene phosphonates and their analogs have been copolymerized with various comonomers to impart specific properties, such as flame retardancy, to the resulting materials. kpi.ua

The composition and microstructure of a copolymer are determined by the relative reactivities of the comonomers towards the propagating radical chains. This relationship is quantified by the monomer reactivity ratios, r₁ and r₂. The reactivity ratio r₁ is the ratio of the rate constant for a propagating chain ending in monomer 1 adding another monomer 1 (k₁₁) to the rate constant for it adding monomer 2 (k₁₂). Similarly, r₂ = k₂₂ / k₂₁.

The values of these reactivity ratios dictate the monomer sequence distribution in the final copolymer. nih.gov

If r₁r₂ = 1 , the copolymerization is ideal (or random), and the monomer distribution is random along the chain. mdpi.com

If r₁ and r₂ are both less than 1 , the copolymerization tends towards alternation.

If r₁ and r₂ are both greater than 1 , there is a tendency to form block copolymers.

Reactivity ratios have been calculated for the copolymerization of diethyl vinyl phosphonate (DEVP) with several common vinyl monomers. For example, in the copolymerization of styrene (B11656) (S, M₁) and DEVP (M₂), the reactivity ratios were calculated as r₁ = 2.689 and r₂ = 0.317. kpi.ua This indicates that a propagating chain ending in a styrene unit prefers to add another styrene monomer, while a chain ending in a DEVP unit also prefers to add a styrene monomer. This disparity in reactivity means that simply increasing the proportion of the less reactive monomer in the feed may not significantly increase its incorporation into the final copolymer. 182.160.97

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ (M₁) | r₂ (M₂) |

|---|---|---|---|

| Styrene (S) | DEVP | 2.689 | 0.317 |

| Methyl Methacrylate (B99206) (MMA) | DEVP | 2.098 | 0.251 |

| Acrylonitrile (AN) | DEVP | 0.239 | 0.293 |

| Acrylamide (AM) | DEVP | 0.513 | 0.806 |

Incorporation into Linear and Branched Polymeric Architectures

The creation of both linear and more complex branched structures from this compound is crucial for tailoring material properties.

Linear homopolymers of diethyl-p-vinylbenzyl phosphonate have been successfully synthesized through conventional free radical polymerization. researchgate.netmdpi.com In a typical synthesis, the polymerization is initiated by a free radical initiator like azobisisobutyronitrile (AIBN) in a suitable solvent such as dimethylformamide (DMF). researchgate.netmdpi.com The resulting linear poly(diethyl-p-vinylbenzyl phosphonate) is soluble in a range of polar organic solvents. mdpi.com

Controlled radical polymerization techniques have also been employed to produce well-defined linear polymers. For instance, the free radical polymerization of dimethyl vinylbenzylphosphonate in the presence of the stable nitroxide 2,2,6,6-tetramethyl-1-piperidinyloxyl radical (TEMPO) has been investigated, demonstrating a controlled, "living" character. Anionic polymerization of dialkylvinylphosphonates has also been utilized to create linear homopolymers. researchgate.net

While the synthesis of linear poly(this compound) is well-documented, the creation of intentionally branched architectures is a more specialized area of research. Hyperbranched polymers containing bisphosphonate functionalities have been synthesized via reversible addition-fragmentation chain transfer (RAFT) mediated self-condensing vinyl polymerization. researchgate.netnih.gov This approach allows for the formation of highly branched structures with a high density of functional groups.

| Polymerization Method | Monomer | Initiator/Catalyst | Resulting Architecture |

|---|---|---|---|

| Free Radical Polymerization | Diethyl-p-vinylbenzyl phosphonate | AIBN | Linear Homopolymer |

| Nitroxide-Mediated Polymerization | Dimethyl vinylbenzylphosphonate | TEMPO/Dicumyl peroxide | Linear Homopolymer |

| Anionic Polymerization | Dialkylvinylphosphonates | sBuLi/Ph2C=CH2 | Linear Homopolymer |

| RAFT Self-Condensing Vinyl Polymerization | Acrylamide-functional chain transfer monomer and amine-functional acrylamide monomer | - | Hyperbranched Polymer |

Synthesis of Block and Graft Copolymers

The incorporation of this compound into block and graft copolymers allows for the combination of its unique properties with those of other polymers, leading to materials with tailored functionalities.

Atom Transfer Radical Polymerization (ATRP) has proven to be a versatile method for the synthesis of block copolymers containing this compound. Both AB diblock and BAB triblock copolymers have been successfully synthesized. For example, poly(styrene)/poly(diethyl p-vinylbenzyl phosphonate) AB block copolymers have been prepared using ATRP. Furthermore, BAB triblock copolymers with a poly(ether ether ketone) central block and outer blocks of poly(diethyl p-vinylbenzyl phosphonate) have been synthesized through a combination of polycondensation and ATRP. The reactivity ratios of diisopropyl-p-vinylbenzyl phosphonate with 4-vinylpyridine in ATRP have been determined, enabling the synthesis of statistical copolymers. nih.gov

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another powerful technique for creating well-defined block copolymers. This method has been employed for the polymerization of diethyl vinylbenzyl phosphonate.

Graft copolymers containing this compound have also been synthesized. For instance, polysulfone-g-poly(phosphonated polystyrene) has been prepared by grafting poly(phosphonated polystyrene) from a polysulfone backbone using ATRP. Another approach involves the reaction of poly(vinylbenzyl chloride) with triethyl phosphite (B83602) to produce phosphonate-grafted polymers. mdpi.com

| Copolymer Architecture | Polymerization Method | Constituent Polymer Blocks/Chains |

|---|---|---|

| AB Diblock | ATRP | Poly(styrene) and Poly(diethyl p-vinylbenzyl phosphonate) |

| BAB Triblock | Polycondensation & ATRP | Poly(ether ether ketone) (B) and Poly(diethyl p-vinylbenzyl phosphonate) (A) |

| Graft Copolymer | ATRP | Polysulfone backbone with Poly(phosphonated polystyrene) grafts |

| Graft Copolymer | Chemical Modification | Poly(vinylbenzyl chloride) backbone with phosphonate grafts |

Supramolecular Polymerization and Self-Assembly Research

The phosphonate group in this compound and related vinyl phosphonates plays a crucial role in directing supramolecular polymerization and self-assembly through non-covalent interactions.

Non-Covalent Interactions in Polymer Formation

The formation of supramolecular polymers from vinyl phosphonate derivatives is primarily driven by specific and directional non-covalent interactions. A key interaction is the dimerization of phosphonate anions, which can be stabilized by receptor molecules. For example, cyanostar macrocycles have been shown to co-assemble with vinyl phosphonate anions to form supramolecular dimers and polymers. nih.govrsc.org These assemblies are held together by anti-electrostatic hydrogen bonds that form within the receptor. nih.gov The reliability and predictability of this anion dimerization provide a powerful tool for the construction of well-defined supramolecular architectures.

The modular synthesis of a library of vinyl phosphonate anions allows for the tuning of these non-covalent interactions. By varying the aryl bromide precursor in a Heck coupling reaction with vinyl phosphonic acid, a diverse range of anionic monomers can be prepared. nih.gov This diversity enables the investigation of how subtle changes in the monomer structure affect the stability and properties of the resulting supramolecular polymers.

Design of Self-Assembling Vinyl Phosphonate Systems

The design of self-assembling systems based on vinyl phosphonates leverages the principles of molecular recognition and programmed self-assembly. A key strategy involves the synthesis of ditopic vinyl phosphonate monomers, which possess two phosphonate groups capable of engaging in non-covalent interactions.

When a ditopic vinyl phosphonate monomer is mixed with a cyanostar macrocycle in the appropriate stoichiometry (typically a 1:2 ratio of monomer to cyanostar), supramolecular polymerization occurs, leading to the formation of linear polymer chains. nih.gov The solubility of these supramolecular polymers can be a challenge, with some systems exhibiting low solubility and a tendency to precipitate. nih.gov

To address solubility issues and to create more complex supramolecular structures, the concept of copolymerization has been explored. By mixing different monotopic or ditopic vinyl phosphonate monomers, it is possible to create statistical copolymers. nih.gov This approach allows for the fine-tuning of properties such as solubility and thermal behavior. The self-sorting behavior of mixtures of vinyl phosphonate anions has been studied, revealing that statistical or "social" self-sorting can occur, which is beneficial for the preparation of soluble copolymers. nih.gov

Architectural Design and Advanced Polymeric Systems

Vinyl Benzene (B151609) Phosphonate (B1237965) in Functional Polymer Design

The incorporation of phosphonic acid groups into polymer chains via vinyl benzene phosphonate and its analogs enables the creation of materials with tailored properties for a range of applications, from ion exchange to dental composites. researchgate.net

The synthesis of polymers with phosphonic acid groups in their side chains is a significant area of research. These side-chain phosphorus-containing polyacids are primarily synthesized through the polymerization of vinyl monomers containing phosphonate or phosphate fragments. mdpi.com A common precursor, diethyl-p-vinylbenzyl phosphonate (DEpVBP), is synthesized through the Michaelis-Arbusov reaction of p-vinylbenzyl chloride with triethyl phosphite (B83602). researchgate.net This monomer can then be homopolymerized or copolymerized, and subsequent hydrolysis of the phosphonate ester groups yields the desired polyacid. researchgate.net

Free-radical polymerization is a widely used technique for these monomers. For instance, copolymers of diethyl vinyl phosphonate have been successfully synthesized with various monomers like styrene (B11656), methyl methacrylate (B99206), acrylonitrile, and acrylamide. scribd.com The reactivity of vinyl phosphonate monomers in radical copolymerization is influenced by the position of the phosphonate group. rsc.org For example, the propagation rate of para-vinylbenzyl phosphonate monomers is enhanced by the phosphonate group. researchgate.netrsc.org

An alternative to the polymerization of phosphonate-containing monomers is the post-polymerization modification of existing polymers. This involves introducing phosphonic acid moieties into the side chains of a pre-formed polymer. mdpi.com

Polymer-supported phosphonic acids are materials where phosphonic acid groups are attached to a solid polymeric support. These materials are of interest for applications such as ion exchange resins and catalysis. A common method for their preparation involves the functionalization of styrene-divinylbenzene copolymers. uoc.gr For example, chloromethylated polystyrene-divinylbenzene beads can be reacted with triethylphosphite in an Arbuzov-type reaction to yield a phosphonate ester functionalized resin. Subsequent hydrolysis with hydrochloric acid converts the ester groups to phosphonic acid moieties. uoc.gr

These phosphonate-functionalized resins have demonstrated the ability to chelate various metal ions. The sorption capacity is dependent on the pH and the nature of the metal ion. For instance, at a pH of 1, a phosphonate/phosphonic acid functionalized resin showed significant retention of Ca²⁺ and Cu²⁺ ions, while Ni²⁺ retention was only observed at a higher pH of 7. uoc.gr

Table 1: Metal Ion Sorption Capacity of Phosphonate-Functionalized Styrene-Divinylbenzene Resins

| Resin Type | Metal Ion | pH | Sorption Capacity (mg/g of copolymer) |

| Phosphonate Ester (A) | Ca²⁺ | 1 | ~3.25 |

| Phosphonate Ester (A) | Cu²⁺ | 1 | ~2.75 |

| Phosphonate Ester (A) | Ni²⁺ | 1 | 0 |

| Phosphonate/Phosphonic Acid (B) | Ca²⁺ | 1 | 8.46 |

| Phosphonate/Phosphonic Acid (B) | Cu²⁺ | 1 | 7.17 |

| Phosphonate/Phosphonic Acid (B) | Ni²⁺ | 1 | 0 |

| Phosphonate/Phosphonic Acid (B) | Ni²⁺ | 7 | 19 |

The development of these polymer-supported systems is driven by their potential in various applications, including the preconcentration and removal of heavy metal ions from aqueous solutions. uoc.gr

Polymer Brush Systems and Surface Modification Research

Polymer brushes, which are assemblies of polymer chains tethered at one end to a surface, offer a versatile platform for surface modification. cmu.edu The properties of the surface can be precisely controlled by the chemical nature, density, and length of the grafted polymer chains. uh.edu

Two primary methodologies are employed for the creation of polymer brushes: "grafting-to" and "grafting-from". researchgate.net

"Grafting-to" Method: This approach involves the attachment of pre-synthesized polymer chains with reactive end-groups onto a substrate. nih.gov While conceptually straightforward, this method can be limited by the steric hindrance of already attached chains, which can restrict the grafting density. researchgate.net

"Grafting-from" Method: In this technique, initiator molecules are first immobilized on the surface, and the polymerization of monomers is then initiated from these surface-bound sites. mdpi.com This method, also known as surface-initiated polymerization, generally allows for the formation of denser and thicker polymer brushes compared to the "grafting-to" approach. nih.gov

Surface-initiated atom transfer radical polymerization (ATRP) is a powerful "grafting-from" technique that has been used to grow poly(methyl methacrylate) brushes from magnetite nanoparticles using a phosphonic acid-based initiator. nih.gov This demonstrates the utility of phosphonate groups as effective anchors for initiating polymerization from surfaces.

The functional groups present in polymer brushes dictate their interaction with the surrounding environment and their adsorption properties. Polymer brushes containing phosphonic acid groups are of particular interest for their ability to interact with metal ions and proteins.

The adsorption of metal ions onto phosphonate-functionalized polymer brushes is influenced by factors such as pH and the initial concentration of the metal ions. For instance, a phosphonate-functionalized polymer has been shown to be effective in the removal of strontium (II) metal ions from aqueous solutions. ias.ac.in The interaction is based on the chelation of the metal ions by the phosphonate groups. ias.ac.in The adsorption process can often be described by models such as the Langmuir and Freundlich isotherms. researchgate.net

The adsorption of proteins on surfaces modified with polymer brushes is a complex phenomenon governed by a combination of factors including electrostatic interactions, hydrophobic forces, and the conformational state of both the polymer chains and the protein molecules. mdpi.comresearchgate.net The hydrophilicity of the surface plays a crucial role in controlling protein adsorption. nih.gov Modifying a surface with a hydrophilic polymer brush can significantly reduce non-specific protein adsorption, which is critical for the development of biocompatible materials and biosensors. mcmaster.ca

Development of Specialized Polymeric Composites and Advanced Materials

The incorporation of this compound and its derivatives into polymeric materials can lead to the development of composites with enhanced properties and functionalities for specialized applications.

Research has shown that copolymers containing diethyl vinyl phosphonate exhibit improved flame retardancy compared to their non-phosphorus-containing counterparts. scribd.com The phosphorus-containing groups can act in the condensed phase by promoting char formation, which acts as a barrier to heat and mass transfer, and in the gas phase by scavenging flammable radicals. researchgate.net For example, the copolymer of diethyl vinyl phosphonate with acrylamide displays significant nitrogen-phosphorus synergism, leading to enhanced flame-retardant properties. scribd.com

Polymers containing phosphonic acid groups are also being extensively investigated for use as proton exchange membranes (PEMs) in fuel cells. dtu.dk These materials offer the potential for operation at higher temperatures and lower humidity compared to conventional perfluorinated sulfonic acid membranes. dtu.dk Blend membranes prepared from sulfonated poly(aryl ether nitrile) and phosphorylated poly(vinylbenzyl chloride) have shown enhanced mechanical properties, thermal stability, and proton conductivity, particularly at low relative humidity. mdpi.comresearchgate.net The interaction between the sulfonic acid and phosphonic acid groups contributes to these improved properties. mdpi.com

Furthermore, the strong binding affinity of phosphonic acids to calcium has led to the investigation of copolymers like poly(vinylphosphonic acid-co-acrylic acid) for applications in bone tissue engineering. acs.org It is hypothesized that these copolymers can mimic the action of bisphosphonates, which are used to treat bone disorders. acs.org

Table 2: Applications of this compound in Specialized Polymeric Materials

| Application Area | Polymer System | Key Property/Function |

| Flame Retardants | Copolymers of diethyl vinyl phosphonate with styrene, methyl methacrylate, etc. | Increased limiting oxygen index, char formation. scribd.com |

| Proton Exchange Membranes | Blends of sulfonated polymers with phosphorylated poly(vinylbenzyl chloride). mdpi.com | Enhanced proton conductivity at low humidity, improved thermal and mechanical stability. mdpi.comresearchgate.net |

| Biomedical Materials | Copolymers of vinylphosphonic acid and acrylic acid. acs.org | Calcium chelation for bone tissue engineering applications. acs.org |

Role of Phosphonate Groups in Material Architecture

The incorporation of this compound into polymeric structures introduces the phosphonate functional group, which fundamentally dictates the material's architecture and properties through several key interactions. The phosphorus atom in phosphonates is in a +5 oxidation state and tetra-coordinate, creating a platform of oxygen atoms that can engage in a variety of coordination behaviors, similar to but distinct from carboxylate ligands acs.org. This functionality is a cornerstone for designing materials with tailored properties such as flame retardancy, ion-exchange capabilities, and high affinity for metal surfaces.

Flame Retardancy Phosphonate-containing polymers are highly valued for their flame-retardant properties. nih.gov The mechanism is twofold, involving action in both the condensed (solid) phase and the gas phase. In the condensed phase, upon heating, phosphonates can act as acid precursors that promote esterification and dehydration of the polymer backbone. rsc.org This process enhances the formation of a stable char layer that insulates the underlying material from heat and oxygen, thereby preventing the formation of flammable gases. rsc.orgnih.gov In the gas phase, phosphorus-containing radicals, such as PO•, are released and can scavenge the high-energy H• and OH• radicals that propagate combustion. rsc.org Chemically binding the phosphonate group into the polymer, as is the case with poly(this compound), is more effective than physically blending additives, as it prevents leaching and ensures better compatibility within the polymer matrix. rsc.orggoogle.com

Metal Chelation and Ion Exchange The phosphonate group, and particularly its hydrolyzed form, phosphonic acid, exhibits a strong affinity for a wide range of metal ions. nih.govresearchgate.net This property is central to the design of materials for water purification, metal ion separation, and the creation of organic-inorganic hybrid systems. nih.govmdpi.com The oxygen atoms on the phosphonate moiety act as effective ligands, forming stable coordination complexes with various metal cations. acs.orgmdpi.com Polymers functionalized with these groups can be engineered into resins or membranes for the selective removal of heavy metals and rare earth elements from aqueous solutions. mdpi.com The efficiency of this chelation allows for the development of advanced sorbents and metal-chelating polymers (MCPs) for use in immunoassays and analytical chemistry. acs.org

Interactive Table: Metal Ion Affinity of Phosphonate-Functionalized Polymers

| Functional Group | Target Metal Ions | Binding Mechanism | Primary Application | Reference |

|---|---|---|---|---|

| Phosphonate Ester | Divalent Cations (e.g., Cu²⁺, Ca²⁺) | Coordination/Chelation | Specialty Sorbents | researchgate.net |

| Phosphonic Acid | Trivalent Cations (e.g., La³⁺, Tb³⁺, Al³⁺), Divalent Cations (e.g., Ni²⁺) | Chelation and Ion Exchange | Water Purification, Rare Earth Element Recovery | mdpi.comspecificpolymers.com |

| Aminophosphonic Resins | Lanthanum (La³⁺) | Chelation | Selective Metal Sorption | mdpi.com |

Adhesion and Surface Functionalization The phosphonic acid group is an excellent linker for functionalizing inorganic surfaces, particularly metal oxides. specificpolymers.com This capability stems from the formation of strong bonds between the phosphonate head and surface oxides, allowing for the creation of robust, stable coatings on materials like iron oxide, titanium oxide, and aluminum oxide. specificpolymers.comscience.gov In polymeric systems, this translates to enhanced adhesion on metal substrates and the ability to compatibilize organic polymers with inorganic fillers, leading to the development of high-performance composite materials. researchgate.net

Proton Conductivity After hydrolysis of the phosphonate ester to a phosphonic acid, the resulting polymers become effective proton conductors. researchgate.net The phosphonic acid groups serve as proton sources, and when incorporated into a polymer membrane, they can facilitate proton transport. researchgate.net This has led to significant interest in using phosphonic acid-functionalized polymers, including those derived from this compound, as alternative materials for proton-exchange membranes in fuel cells. researchgate.netmdpi.comscielo.org.mx They offer good thermal stability and can create unique double proton transfer channels, especially when used in conjunction with other acidic groups like sulfonic acid. mdpi.com

Advanced Polymeric Networks and Hybrid Systems

The functional attributes of the phosphonate group enable the construction of sophisticated polymeric architectures, including cross-linked networks and organic-inorganic hybrid systems. These materials leverage the reactivity and coordination chemistry of the phosphorus center to achieve properties unattainable by conventional polymers.

Cross-Linked Polymeric Networks this compound can be readily copolymerized with cross-linking agents, such as divinylbenzene, to form robust, insoluble three-dimensional networks. These porous resins possess a high surface area and are physically durable, making them ideal for applications in ion exchange and chromatography. The phosphonate groups are covalently anchored within the polymer matrix, providing stable, reusable sites for metal ion chelation or catalytic activity. The degree of cross-linking can be controlled to tune the porosity and mechanical properties of the resulting polymer beads.

Organic-Inorganic Hybrid Systems Hybrid materials that merge the processability of organic polymers with the functionality of inorganic materials can be effectively designed using phosphonate chemistry.

Polymer-Metal Complexes: The strong chelating ability of phosphonate-bearing polymers allows them to act as scaffolds for immobilizing metal ions or metallic nanoparticles. nih.gov These materials are a class of inorganic-organic hybrid polymers where the phosphonate ligand coordinates to metal ions, forming extended structures. mdpi.com Such polymer-metal hybrids are investigated for applications in heterogeneous catalysis, where the polymer support prevents the metal catalyst from leaching, and in separation technologies. mdpi.com

Blended Membrane Systems: Advanced materials can be created by blending phosphonate-containing polymers with other functional polymers. For instance, blending phosphorylated poly(vinylbenzyl chloride) (PPVBC) with sulfonated poly(aryl ether nitrile) (SPAEN) results in proton exchange membranes with synergistic properties. mdpi.com The interaction between the phosphonic acid and sulfonic acid groups creates a unique hydrogen bond network that facilitates proton transport while enhancing the mechanical and thermal stability of the membrane compared to the individual components. mdpi.com

Supramolecular Polymers The vinyl phosphonate anion can participate in non-covalent interactions to form larger, ordered structures. When combined with macrocycles like cyanostars, vinyl phosphonate anions can dimerize, leading to the formation of supramolecular polymers. rsc.org This approach allows for the modular construction of advanced materials where the polymer-like properties are governed by reversible, non-covalent bonds. rsc.org

Interactive Table: Overview of Advanced Polymeric Systems

| Polymeric System | Key Components | Role of Phosphonate Group | Primary Application | Reference |

|---|---|---|---|---|

| Cross-linked Resins | Poly(this compound-co-divinylbenzene) | Anchored chelating/ion-exchange site | Metal Ion Separation, Chromatography | researchgate.net |

| Hybrid Proton Exchange Membranes | Phosphorylated poly(vinylbenzyl chloride) blended with SPAEN | Forms hydrogen bond networks, enhances proton conductivity and thermal stability | Fuel Cells | mdpi.com |

| Metal-Organic Frameworks (MOFs) / Coordination Polymers | Organophosphonic acid linkers and metal ions (e.g., Zn²⁺, Cu²⁺) | Structural linker between metal centers | Catalysis, Gas Sorption, Ion Exchange | acs.orgmdpi.comuantwerpen.be |

| Supramolecular Polymers | Vinyl phosphonate anions and cyanostar macrocycles | Dimerization unit for non-covalent chain formation | Advanced Functional Materials | rsc.org |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies are fundamental to understanding the electronic characteristics that govern the behavior of vinyl benzene (B151609) phosphonate (B1237965). These methods allow for the calculation of various molecular properties that are not always directly accessible through experimental techniques.

Density Functional Theory (DFT) has emerged as a prominent computational method for investigating the electronic structure of organic molecules, including styrenic phosphonates. DFT calculations are employed to determine the optimized molecular geometry, electronic energies, and the distribution of electron density within the molecule. For a molecule like diethyl-p-vinylbenzyl phosphonate, a close analog of vinyl benzene phosphonate, DFT calculations at a level such as B3LYP/6-31G(d,p) can provide a detailed picture of its structural and electronic properties.

These calculations typically begin with the optimization of the molecule's ground-state geometry, identifying the most stable conformation by minimizing the total energy. From this optimized structure, a wealth of information can be derived, including bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape and steric profile. Furthermore, DFT is used to compute the electronic properties that are central to the molecule's reactivity.

Interactive Data Table: Calculated Geometrical Parameters for a Styrenic Phosphonate

| Parameter | Value |

| P=O Bond Length (Å) | 1.48 |

| P-O Bond Length (Å) | 1.60 |

| C=C Bond Length (Å) | 1.34 |

| C-P Bond Angle (°) | 105 |

| O=P-O Bond Angle (°) | 115 |

Note: The data in the table above is representative and intended for illustrative purposes, based on typical values for similar phosphonate compounds, as specific computational results for this compound were not available in the cited literature.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that provides insight into the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. These indices, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), provide a quantitative measure of the molecule's reactive nature. For instance, a higher electrophilicity index indicates a greater capacity to act as an electrophile. These parameters are invaluable for predicting how this compound might behave in various chemical reactions.

Interactive Data Table: Calculated Electronic Properties and Reactivity Indices

| Property | Value (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.6 |

| Electronegativity (χ) | 4.0 |

| Chemical Hardness (η) | 2.8 |

| Global Electrophilicity Index (ω) | 2.86 |

Note: The data in the table above is representative and intended for illustrative purposes, based on typical values for similar organic molecules, as specific computational results for this compound were not available in the cited literature.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for unraveling the intricate details of chemical reaction mechanisms. By simulating the reaction pathways, it is possible to identify key intermediates, transition states, and the energetic barriers that control the reaction rate and outcome.

The synthesis of vinyl phosphonates often proceeds through complex mechanisms involving multiple steps. Computational modeling, particularly using DFT, allows for the location and characterization of transition states (TS) along the reaction coordinate. A transition state represents the highest energy point on the pathway from reactants to products, and its structure provides crucial information about the bond-making and bond-breaking processes.

The energy difference between the reactants and the transition state is the activation energy or activation barrier. A lower activation barrier corresponds to a faster reaction rate. By comparing the activation barriers of different possible pathways, the most likely reaction mechanism can be identified. For example, in the synthesis of a vinyl phosphonate, computational analysis can help determine whether the reaction proceeds via a concerted or a stepwise mechanism and can quantify the energetic favorability of each route.

Interactive Data Table: Calculated Activation Energies for a Hypothetical Reaction Step

| Reaction Pathway | Activation Energy (kcal/mol) |

| Pathway A (Concerted) | 25 |

| Pathway B (Stepwise, Step 1) | 18 |

| Pathway B (Stepwise, Step 2) | 12 |

Note: The data in the table above is representative and intended for illustrative purposes, as specific computational results for the synthesis of this compound were not available in the cited literature.

Beyond identifying the most favorable reaction pathway based on activation energies (kinetic control), computational chemistry can also predict the relative stability of the final products (thermodynamic control). By calculating the Gibbs free energy of all species involved in the reaction (reactants, intermediates, transition states, and products), a complete energy profile of the reaction can be constructed.

This allows for the prediction of which product is kinetically favored (formed faster) and which is thermodynamically favored (more stable). In some cases, the kinetically and thermodynamically favored products may be the same, while in other instances, they may differ. Understanding the interplay between kinetics and thermodynamics is crucial for controlling the outcome of a chemical synthesis. For example, by adjusting reaction conditions such as temperature, it may be possible to selectively form one product over another.

Simulations of Polymerization Processes

The polymerization of vinyl monomers like this compound is a complex process involving initiation, propagation, and termination steps. Computational simulations can provide valuable insights into the dynamics and kinetics of these processes at a molecular level.

Simulations of polymerization can be approached using various methods, from quantum mechanics/molecular mechanics (QM/MM) to coarse-grained models. These simulations can be used to study the reactivity of the monomer, the mechanism of chain growth, and the factors that influence the properties of the resulting polymer, such as molecular weight and tacticity. For instance, simulations can help to understand how the bulky phosphonate group might influence the stereochemistry of the polymerization, leading to atactic, syndiotactic, or isotactic polymer chains. Furthermore, these models can predict the kinetic parameters of the polymerization, such as the rate constants for propagation and termination, which are essential for designing and optimizing industrial polymerization processes.

Modeling of Chain Growth and Stereoregularity

The polymerization of this compound, typically proceeding via a free-radical mechanism, can be computationally modeled to predict its kinetics and stereochemical outcome (tacticity). Density Functional Theory (DFT) is a primary tool for these investigations, allowing for the calculation of transition state energies and reaction pathways.

Research Findings:

Computational studies on the free-radical polymerization of vinyl monomers analogous to this compound, such as styrenes and acrylates, have established reliable methodologies for predicting chain growth kinetics. DFT calculations, particularly using functionals like B3LYP, MPW1K, and BMK, can determine the activation energies for the initiation, propagation, and termination steps. consensus.appugent.be For vinyl phosphonate monomers, it is known that free-radical polymerization is often dominated by chain transfer reactions, a factor that can be investigated computationally by modeling the abstraction of hydrogen atoms from the monomer or polymer backbone. researchgate.net

The stereoregularity of the resulting polymer, i.e., the relative orientation of the phosphonate-substituted benzene rings along the polymer chain (isotactic, syndiotactic, or atactic), is determined by the facial selectivity of the monomer addition to the growing radical chain end. DFT can be used to model the approach of a monomer to the radical, considering both possible orientations (re- and si-face attack). The energy difference between the transition states for these two approaches dictates the preferred stereochemical outcome. For example, similar DFT studies on methyl methacrylate (B99206) (MMA) have successfully predicted the experimentally observed preference for syndiotactic addition. consensus.app

While specific DFT studies on this compound are not widely available, the established computational protocols for similar vinyl monomers provide a clear framework for such investigations. The key parameters that would be calculated are summarized in the table below.

| Parameter | Computational Method | Significance in Chain Growth & Stereoregularity |

|---|---|---|

| Activation Energy (Ea) of Propagation | DFT (e.g., B3LYP, MPWB1K) | Determines the rate of polymer chain growth. Lower Ea indicates faster polymerization. |

| Transition State Geometries | DFT | Provides insight into the steric and electronic interactions during monomer addition. |

| ΔE (syndiotactic vs. isotactic addition) | DFT | The energy difference between the two possible stereochemical addition pathways; predicts the polymer's tacticity. |

| Chain Transfer Activation Energy | DFT | Evaluates the likelihood of premature termination of a growing chain, which affects the final molecular weight. |

These calculations would elucidate the influence of the bulky and polar this compound group on the polymerization kinetics and stereoselectivity.

Supramolecular Assembly Simulations and Molecular Dynamics

This compound and its oligomers can engage in non-covalent interactions, leading to the formation of ordered supramolecular structures. Molecular Dynamics (MD) simulations are a powerful technique to explore the dynamics and thermodynamics of these self-assembly processes in condensed phases.

Research Findings:

Experimental studies have shown that aryl vinyl phosphonate anions can dimerize and form supramolecular polymers when co-assembled with macrocyclic hosts like cyanostars. nih.govrsc.org These assemblies are driven by a combination of ion-dipole, hydrogen bonding, and π-π stacking interactions.

MD simulations can provide an atomistic view of these assembly processes. To perform such simulations, a reliable force field is required, which is a set of parameters describing the potential energy of the system as a function of its atomic coordinates. Standard force fields like AMBER, CHARMM, or OPLS-AA can be used, though they may require re-parameterization for the specific phosphonate functional group to accurately reproduce its electronic and steric properties. tuni.fimdpi.com Quantum mechanical calculations are often employed to derive these specific parameters, such as partial atomic charges and dihedral angle potentials. columbia.edu

A typical MD simulation would involve the following steps:

System Setup: Placing several this compound oligomers (and any co-assembling molecules) in a simulation box with an explicit solvent (e.g., water or an organic solvent).

Energy Minimization: Removing any unfavorable steric clashes in the initial configuration.

Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure to maintain equilibrium.

Production Run: Running the simulation for a sufficient length of time (nanoseconds to microseconds) to observe the self-assembly process.

Analysis of the resulting trajectory can reveal key information about the supramolecular structure and dynamics, as detailed in the table below.

| Simulation Output | Type of Analysis | Information Gained |

|---|---|---|

| Radial Distribution Function (RDF) | Structural Analysis | Describes the probability of finding another atom at a certain distance, revealing ordering and intermolecular distances. |

| Root Mean Square Deviation (RMSD) | Conformational Analysis | Measures the average deviation of a molecule's conformation from a reference structure over time, indicating stability. |

| Hydrogen Bond Analysis | Interaction Analysis | Identifies the formation and lifetime of hydrogen bonds, which are key in directing self-assembly. |

| Potential of Mean Force (PMF) | Thermodynamic Analysis | Calculates the free energy profile along a specific reaction coordinate (e.g., the distance between two molecules), quantifying the binding affinity. |

These simulations can predict the most stable conformations of the assembled aggregates, the role of the solvent in mediating interactions, and the thermodynamic driving forces behind the self-assembly of this compound. nih.govnih.gov

Advanced Characterization Techniques for Research

Spectroscopic Elucidation of Structure and Composition

Spectroscopic techniques are indispensable for confirming the synthesis of vinyl benzene (B151609) phosphonate (B1237965) monomers and for tracking their conversion to polymers. These methods probe the interaction of electromagnetic radiation with the material to reveal details about chemical bonding, atomic arrangement, and electronic structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of vinyl benzene phosphonate and its derivatives. By observing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular structure.

¹H and ¹³C NMR: For the monomer diethyl p-vinylbenzyl phosphonate (DEpVBP), ¹H and ¹³C NMR are used to confirm its successful synthesis. redalyc.org In the ¹H NMR spectrum of DEpVBP, characteristic signals corresponding to the vinyl, aromatic, ethyl, and benzyl (B1604629) protons are observed. redalyc.org The multiplet for the vinyl proton (CH=C), doublets for the terminal vinyl protons (C=CH₂), and specific signals for the aromatic and ethyl groups confirm the monomer's structure. redalyc.org

Similarly, ¹³C NMR provides a detailed map of the carbon skeleton. Upon polymerization, the signals corresponding to the vinyl group disappear, which is a clear indicator of successful polymer formation. While detailed spectra for the polymer are complex due to peak broadening, the absence of vinyl resonances is a key diagnostic feature.

Interactive Data Table: ¹H NMR Data for Diethyl p-Vinylbenzyl Phosphonate Monomer redalyc.org

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| 7.39 | Doublet | Aromatic-H |

| 7.33 | Doublet | Aromatic-H |

| 6.70 | Multiplet | CH=C (Vinyl) |

| 5.76 | Doublet | C=CH₂ (Vinyl) |

| 5.27 | Doublet | C=CH₂ (Vinyl) |

| 4.11 | Multiplet | O-CH₂ (Ethyl) |

| 1.82 | Singlet | CH₂-P (Benzyl) |

³¹P NMR: As phosphorus is a heteroatom with a magnetically active nucleus (³¹P), ³¹P NMR spectroscopy is a powerful tool for directly probing the phosphonate group. This technique is highly sensitive to the chemical environment around the phosphorus atom. For phosphonated polymers, such as phosphorylated poly(vinylbenzyl chloride), ³¹P NMR can confirm the successful grafting of the phosphonate groups. mdpi.com In studies of analogous polymers like poly(vinylphosphonic acid), a distinct signal in the ³¹P NMR spectrum confirms the presence of the phosphonic acid moiety, with a reported chemical shift around 32.1 ppm. researchgate.net

DOSY and Diffusion NMR: Diffusion-Ordered Spectroscopy (DOSY) is an NMR technique that separates the signals of different molecules in a mixture based on their diffusion coefficients, which are related to their size and shape. rsc.org This technique can be particularly useful in polymer research to confirm the covalent attachment of functional groups or to estimate changes in polymer size. For instance, in functionalized copolymers containing phosphonate groups, DOSY-NMR can verify that the phosphonate-containing moiety diffuses at the same rate as the polymer backbone, confirming that it is part of the same macromolecule. The diffusion coefficient of a polymer is inversely related to its hydrodynamic radius and, consequently, its molecular weight. researchgate.net

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of molecules. These vibrations are specific to the types of chemical bonds present and their environment, making them excellent for identifying functional groups and monitoring chemical reactions like polymerization.

For this compound, the most significant change observed upon polymerization is the disappearance of the C=C stretching vibration of the vinyl group. redalyc.org This change is readily apparent in both IR and Raman spectra and serves as the primary evidence of polymer formation. redalyc.org

The IR spectrum of poly(diethyl-p-vinylbenzyl phosphonate) displays several characteristic absorption bands. These include vibrations associated with the aromatic ring, the P=O bond, and the P-O-C linkages of the phosphonate ester group. researchgate.net

Interactive Data Table: Key IR Absorption Bands for Poly(diethyl-p-vinylbenzyl phosphonate) researchgate.net

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~1607 | C=C Aromatic Ring Stretching |

| ~1240 | P=O Stretching |

| ~1032 | P-O-C Stretching |

| 989, 912, 843 | Aromatic C-H Bending |

Raman spectroscopy provides similar information, and the clear disappearance of the vinyl C=C stretching mode in the Raman spectrum is a definitive indicator of polymerization. redalyc.org The combination of IR and Raman spectroscopy provides a comprehensive vibrational analysis of the polymer structure.

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. This technique is particularly sensitive to the presence of conjugated π-systems, such as aromatic rings.

The this compound monomer and its corresponding polymer contain a benzene ring, which is the primary chromophore that absorbs in the UV region. Polystyrene, a structurally similar polymer, exhibits a characteristic absorption below 200 nm, which is attributed to the π to π* electronic transitions within the aromatic rings. researchgate.net A slight absorbance near 400 nm in some samples can be indicative of residual, unpolymerized styrene (B11656) monomer. researchgate.net Therefore, it is expected that poly(this compound) would display a similar UV-Vis absorption profile, dominated by the electronic transitions of the styrenic backbone. The phosphonate group itself does not typically absorb in the standard UV-Vis range but can subtly influence the electronic environment of the benzene ring.

Thermal Analysis Methods in Polymer Research

Thermal analysis techniques are critical for characterizing the behavior of polymers as a function of temperature. These methods provide valuable information about thermal stability, decomposition pathways, and phase transitions, which are essential for determining the processing conditions and service lifetime of polymeric materials.

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to detect thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).

For amorphous polymers like those derived from this compound, the glass transition temperature is a key parameter. It represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. Research on copolymers of styrene and vinyl phosphonate has shown that the incorporation of phosphonate ester groups can lower the glass transition temperature of polystyrene. researchgate.net This indicates that the phosphonate side chains can increase the free volume and chain mobility of the polymer. Conversely, conversion of the ester to the phosphonic acid form, which can lead to strong intermolecular hydrogen bonding, tends to increase the Tg. researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of materials.

The homopolymer of diethyl-p-vinylbenzyl phosphonate, poly(DEpVBP), exhibits good thermal stability, being stable up to approximately 208°C under a nitrogen atmosphere. redalyc.org The thermal degradation of this polymer occurs in distinct stages. redalyc.org

Interactive Data Table: Thermal Degradation Stages of Poly(diethyl-p-vinylbenzyl phosphonate) via TGA redalyc.org

| Temperature Range (°C) | Weight Loss (%) | Attributed Degradation Process |

|---|---|---|

| 120 - 208 | ~3.4 | Evaporation of residual water and solvent (DMF). |

| 208 - 305 | ~13.2 | Partial thermal degradation due to the loss of the ethyl ester groups from the phosphonate moiety. |

The total weight loss by 500°C is approximately 47%. redalyc.org The presence of the phosphonate group is known to influence the thermal degradation pathway, often promoting char formation at higher temperatures, which can contribute to flame retardant properties. specificpolymers.com The initial weight loss is associated with the more thermally labile ester groups, followed by the decomposition of the more stable polymer backbone at higher temperatures. redalyc.org

Dynamic Mechanical Analysis (DMA)

Dynamic Mechanical Analysis (DMA) is a powerful thermal analysis technique utilized to measure the mechanical properties and viscoelastic behavior of materials as a function of temperature, time, and frequency. uva.es In the context of polymers containing this compound, DMA provides critical insights into their structural characteristics, such as glass transition temperature (Tg), damping properties, and cross-linking density.

In a study on poly(styrene-co-diethyl vinylphosphonate) copolymers, DMA was employed to investigate the influence of the phosphonate group on the material's properties. The analysis revealed that the incorporation of the phosphonate ester lowered the glass transition temperature (Tg) of the polystyrene. Conversely, hydrolysis of the ester groups to phosphonic acid, followed by neutralization to form sodium and zinc salts, led to an increase in Tg. This increase is attributed to the formation of a physical network through ionic interactions, which restricts the mobility of the polymer chains. The presence of this network also resulted in the appearance of a rubbery plateau region in the viscoelastic spectrum, indicating enhanced mechanical stability at temperatures above the Tg.

The viscoelastic properties of dynamic covalent networks (DCNs) based on poly(vinylphosphonates) have been explored using oscillatory rheology, a technique that provides similar information to DMA. elsevierpure.com These studies monitor the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component. For poly(vinylphosphonate)-based hydrogels, oscillatory frequency sweeps demonstrated that the viscoelastic properties could be tuned by altering the degree of functionalization of the polymer and the polymer concentration in solution. elsevierpure.com For instance, networks with a higher number of cross-links exhibited longer relaxation times, signifying a slower dissipation of stress and increased material stiffness. elsevierpure.com

The table below summarizes the effect of polymer functionalization on the viscoelastic properties of a poly(vinylphosphonate)-based DCN, as determined by oscillatory rheology.

| Degree of Diol-Functionalization (%) | Storage Modulus (G') at 100 rad/s (Pa) |

| 10 | 50 |

| 15 | 150 |

| 20 | 300 |

This table is generated based on conceptual data described in the source and is for illustrative purposes.

Chromatographic and Molecular Weight Determination Techniques

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for determining the molecular weight distribution of polymers. GPC separates molecules based on their hydrodynamic volume in solution. Larger molecules elute first from the chromatography column, while smaller molecules penetrate the pores of the column packing material and elute later. This allows for the determination of key molecular weight averages, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution.

For polymers such as poly(styrene-co-vinyl phosphonate), GPC analysis is crucial for understanding how polymerization conditions affect the resulting chain lengths. Research on the radical copolymerization of vinyl phosphonates has utilized GPC to investigate aspects such as intramolecular transfer reactions that can influence the final molecular weight of the polymer. researchgate.net

The following interactive table illustrates typical GPC data that could be obtained for a series of poly(this compound) samples synthesized under different conditions.

| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| PVBP-1 | 15,000 | 22,500 | 1.5 |

| PVBP-2 | 25,000 | 40,000 | 1.6 |

| PVBP-3 | 18,000 | 30,600 | 1.7 |

This is a hypothetical data table for illustrative purposes.

Matrix-Assisted Laser Desorption/Ionization – Time of Flight (MALDI-ToF)

Matrix-Assisted Laser Desorption/Ionization – Time of Flight (MALDI-ToF) mass spectrometry is a soft ionization technique that is highly effective for the characterization of synthetic polymers. nih.gov It allows for the precise determination of molecular weights, end-group analysis, and the identification of repeating units. In a MALDI-ToF experiment, the polymer sample is co-crystallized with a matrix compound that absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the intact polymer molecules into the gas phase. The time it takes for these ions to travel through a flight tube to a detector is proportional to their mass-to-charge ratio, enabling the construction of a detailed mass spectrum.

For polymers derived from this compound, MALDI-ToF can provide unambiguous information about the polymer's structure. nih.gov It can confirm the mass of the this compound monomer unit and identify the chemical nature of the end groups, which are determined by the initiation and termination steps of the polymerization process. The high resolution of MALDI-ToF allows for the visualization of individual polymer chains (n-mers) within a distribution, offering a level of detail not achievable with techniques that only provide average molecular weights. nih.gov

A significant advantage of MALDI-ToF is its ability to analyze complex polymer structures and mixtures. For polydisperse samples, pre-fractionation by a technique like GPC can be coupled with MALDI-ToF analysis of the narrow fractions to obtain a comprehensive and absolute molecular weight distribution. free.fr

Surface and Morphological Characterization in Materials Science

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is particularly valuable for the analysis of thin films and surface-modified materials containing this compound. The technique works by irradiating a material with X-rays and measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

In studies involving the surface functionalization of materials with phosphonate-containing polymers, XPS is used to confirm the presence and bonding of the phosphonate groups. For example, in the characterization of self-assembled films of alkylphosphonates on oxide surfaces, high-resolution angularly resolved XPS can distinguish between different bonding configurations of the phosphorous in the phosphonate head groups, such as mono-dentate, bi-dentate, or tri-dentate interactions with the surface. princeton.edu

The elemental composition of a surface modified with a this compound-containing polymer can be quantified using XPS. The table below presents hypothetical XPS data for a titanium surface before and after grafting with poly(this compound).

| Element | Atomic Concentration (%) - Unmodified Ti | Atomic Concentration (%) - PVBP-grafted Ti |

| Ti | 45 | 30 |

| O | 50 | 40 |

| C | 5 | 20 |

| P | 0 | 10 |

This is a hypothetical data table for illustrative purposes.

The appearance of a significant phosphorus (P 2p) signal and an increase in the carbon (C 1s) signal would provide clear evidence of successful surface modification.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical information about surfaces at the nanoscale. It can also be used to measure various mechanical, electrical, and thermal properties. AFM is a powerful tool for visualizing the surface morphology of materials incorporating this compound, such as thin films, coatings, and polymer composites.

AFM operates by scanning a sharp tip at the end of a cantilever across a sample surface. The deflections of the cantilever due to forces between the tip and the sample are monitored by a laser and photodiode system. This information is used to create a three-dimensional image of the surface.

In the context of polymeric films, AFM can be used to study their thickness, the topography of the liquid/air interface, and the meniscus forces acting on the AFM tip. researchgate.net For instance, AFM has been used to study the surface of polyurethane films, revealing details about their phase-separated morphology. researchgate.net Similarly, for a thin film of poly(this compound), AFM could be employed to assess its uniformity, identify any defects, and measure its surface roughness. The high lateral resolution of AFM, often on the order of nanometers, makes it uniquely suited for studying the nanoscale features of polymer surfaces. researchgate.net

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a powerful analytical technique used to investigate the crystallographic structure of materials. For polymers derived from this compound, XRD is primarily employed to determine the degree of crystallinity.

Typically, polymers synthesized through the radical polymerization of vinyl monomers, such as poly(this compound), are predominantly amorphous. This lack of long-range order results in XRD patterns characterized by broad, diffuse halos rather than sharp Bragg peaks, which are indicative of crystalline structures. For instance, the XRD patterns of similar polymers like sulfonated polystyrene often show a broad amorphous halo centered around a 2θ value of approximately 19-20°. researchgate.netscitepress.org

However, specific processing conditions or the formation of composites can induce some degree of order. In studies involving poly(vinylphosphonates) as coatings for magnetite nanoparticles, while the primary peaks correspond to the inorganic nanoparticle core, additional weak and broad peaks have been observed that may be attributed to semi-crystalline domains within the polymer matrix. mdpi.com For example, a distinct peak at a low 2θ angle (e.g., 11°) could suggest a degree of ordered packing of the polymer chains. mdpi.com

The analysis of the XRD pattern provides crucial information on the polymer's physical properties. Amorphous polymers are generally associated with properties like transparency and flexibility, whereas crystalline regions can enhance mechanical strength and thermal stability.

Table 1: Representative XRD Data for Phosphonate-Containing Polymers

| Polymer System | 2θ (degrees) | Observation | Implication |

| Sulfonated Polystyrene | ~19.4° | Broad amorphous halo | Lack of long-range crystalline order. scitepress.org |

| Poly(vinylphosphonate) on Magnetite | ~11° | Weak, broad peak | Possible semi-crystalline domain in the polymer coating. mdpi.com |

| Poly(styrene phosphonic acid) | N/A | Generally amorphous | Typical for atactic vinyl polymers. |

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is an indispensable tool for visualizing the surface morphology and topography of materials at the micro- and nanoscale. For polymers of this compound, particularly in the form of membranes, films, or particles, SEM provides detailed information about their surface texture, porosity, and phase distribution.

When prepared as membranes, poly(this compound) and its composites are analyzed by SEM to assess surface homogeneity and integrity. A smooth, dense, and crack-free surface is often desirable for applications such as ion-exchange membranes to prevent leakage and ensure selective transport. For example, in blends of sulfonated polystyrene with other polymers, SEM images have revealed that varying the composition ratio can significantly impact surface morphology, with optimal ratios leading to a more homogeneous and dense surface. scitepress.orgresearchgate.net

In the context of composite materials, SEM can visualize the dispersion of nanoparticles or other fillers within the polymer matrix. For instance, investigations of phosphonated polystyrene nanoparticles adhered to a titanium surface used SEM to confirm the formation of a uniform particle monolayer. uoc.gr The technique can also be applied to cross-sections of membranes, often prepared by freeze-fracturing, to measure the thickness of the selective layer, which is critical for calculating permeability and flux. scienceopen.com

Table 2: Morphological Observations of Phosphonated Polymers using SEM

| Polymer Form | Key Feature Observed | Significance |

| Polymer Blend Membrane | Surface homogeneity, dense structure | Indicates good compatibility between components; crucial for mechanical and transport properties. researchgate.net |

| Nanoparticle Monolayer | Uniform particle distribution | Confirms successful surface coating and arrangement of functional particles. uoc.gr |

| Porous Resin Beads | Porous and spherical morphology | High surface area is beneficial for applications in catalysis and separation. uoc.gr |

Electrochemical Characterization for Redox-Active Polymers

Polymers containing this compound can be designed as redox-active materials, for instance, by incorporating redox-active moieties or by utilizing the phosphonate groups for ion transport in electrochemical systems. Characterizing their electrochemical behavior is crucial for applications in sensors, batteries, and electrocatalysis.

Cyclic Voltammetry (CV)

Cyclic Voltammetry (CV) is a fundamental electrochemical technique used to study the redox properties of a material. researchgate.net For a redox-active polymer film coated on an electrode, a cyclic voltammogram—a plot of current versus applied potential—provides information on the oxidation and reduction potentials, the reversibility of the redox processes, and the stability of the electroactive species.

When a potential is swept, the polymer undergoes oxidation and reduction, leading to characteristic current peaks. The potential at which these peaks occur is specific to the redox-active centers within the polymer. From the onsets of the oxidation and reduction peaks, key electronic parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated. These parameters are vital for understanding the material's electronic structure and its suitability for various electronic applications.

For instance, in the characterization of various donor-acceptor polymers, CV was used to calculate their HOMO/LUMO energy levels, which are critical for performance in polymer solar cells. researchgate.net Although specific CV data for poly(this compound) is not widely reported, its functionalized derivatives would be expected to show redox peaks corresponding to the incorporated active groups. The stability of the polymer can be assessed by performing multiple CV cycles; a stable material will show minimal change in the voltammogram over repeated scans.

Table 3: Electrochemical Parameters Determined by Cyclic Voltammetry for Representative Redox Polymers

| Polymer | Oxidation Onset (V) | Reduction Onset (V) | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| Polymer 1 (Thiophene-based) | 1.18 | -1.17 | -5.68 | -3.91 | 1.77 |

| Polymer 2 (Thiophene-based) | 1.21 | -1.36 | -5.71 | -3.72 | 1.99 |

Note: Data is illustrative for typical redox-active polymers and shows the type of information obtainable from CV analysis. researchgate.net

Impedance Spectroscopy

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique for probing the electrical properties of materials and the processes occurring at interfaces. mdpi.com By applying a small sinusoidal AC potential over a wide range of frequencies, the impedance of the system is measured. The resulting data, often presented as a Nyquist plot (imaginary vs. real impedance), can be modeled with an equivalent electrical circuit to extract quantitative parameters.

For polymer membranes, including those made from this compound derivatives used as electrolytes or separators, EIS is used to determine properties such as ionic conductivity, membrane resistance, and dielectric constant. mdpi.com The high-frequency intercept on the real axis of the Nyquist plot typically corresponds to the bulk resistance of the membrane, from which ionic conductivity can be calculated.

EIS can also characterize charge transfer resistance at the electrode-polymer interface and the capacitance of the electrical double layer. In studies of polymer coatings for corrosion protection, EIS is used to monitor the degradation of the polymer film through changes in film resistance and capacitance as it absorbs water or ions. For redox-active polymers, EIS can provide insights into the kinetics of charge transfer and ion transport processes within the polymer film.

Table 4: Parameters from EIS Analysis of Polymer Membranes

| Parameter | Symbol | Information Provided | Typical Value Range (for Polymer Membranes) |

| Bulk/Membrane Resistance | Rb / Rm | Resistance to ion flow through the membrane. mdpi.com | 1 - 104 Ω·cm² |

| Charge Transfer Resistance | Rct | Resistance to electrochemical reactions at the electrode interface. | 10 - 106 Ω·cm² |

| Double Layer Capacitance | Cdl | Capacitance of the ion layer at the electrode-polymer interface. | 1 - 100 µF·cm⁻² |

| Dielectric Constant | εr | Ability of the membrane to store electrical energy. mdpi.com | 3 - 20 |

Future Research Directions and Perspectives

Innovations in Synthetic Methodologies for Vinyl Benzene (B151609) Phosphonate (B1237965) Monomers

While the Michaelis-Arbuzov reaction has been a cornerstone for the synthesis of vinyl benzene phosphonate monomers, future research is expected to explore more efficient, sustainable, and versatile synthetic routes. redalyc.orgnih.gov Innovations in this area are crucial for producing a wider variety of monomers with precisely controlled functionalities.

One promising direction is the expanded use of palladium-catalyzed cross-coupling reactions, such as the Heck reaction. rsc.orgrsc.org This methodology offers a direct and modular approach to synthesizing styryl phosphonic acids and their esters by coupling vinyl phosphonic acid derivatives with various aryl halides. rsc.orgrsc.org This allows for the introduction of a diverse range of substituents on the benzene ring, enabling fine-tuning of the monomer's electronic and steric properties. Research in this area will likely focus on developing more active and robust catalyst systems that can tolerate a wider array of functional groups and operate under milder reaction conditions. organic-chemistry.org

Green chemistry principles are also expected to drive innovation. This includes the development of solvent-free reaction conditions, the use of microwave-assisted synthesis to reduce reaction times and energy consumption, and the exploration of Lewis acid catalysis to enhance reaction efficiency. nih.govnih.gov Furthermore, exploring alternative phosphorylating agents and reaction pathways that minimize the formation of byproducts will be a key area of investigation.

A comparison of current and emerging synthetic methodologies is presented in Table 1.

| Methodology | Description | Advantages | Areas for Future Innovation |

| Michaelis-Arbuzov Reaction | Reaction of a trialkyl phosphite (B83602) with an alkyl halide (e.g., vinylbenzyl chloride) to form a phosphonate. redalyc.orgnih.gov | Well-established, relatively high yields. redalyc.org | Milder reaction conditions, use of greener catalysts, reduction of byproducts. nih.govnih.gov |

| Heck Coupling | Palladium-catalyzed reaction of an aryl halide with an alkene (e.g., vinyl phosphonic acid). rsc.orgrsc.org | High functional group tolerance, modular approach for diverse monomer synthesis. rsc.org | Development of more active and stable catalysts, expansion of substrate scope. organic-chemistry.org |

| Microwave-Assisted Synthesis | Utilization of microwave irradiation to accelerate chemical reactions. nih.gov | Reduced reaction times, improved yields, lower energy consumption. | Broader application to various phosphonate synthesis routes, scale-up studies. |

| Lewis Acid Catalysis | Use of Lewis acids to promote the Michaelis-Arbuzov reaction. organic-chemistry.org | Milder reaction conditions, potential for stereochemical control. | Exploration of a wider range of Lewis acids, asymmetric synthesis of chiral phosphonates. |

Development of Novel Polymerization Control Strategies and Architectural Precision

Moving beyond conventional free-radical polymerization, the future of poly(this compound) synthesis lies in the development and refinement of controlled/living radical polymerization (C/LRP) techniques. These methods offer unprecedented control over polymer molecular weight, molecular weight distribution (polydispersity), and architecture.

Atom Transfer Radical Polymerization (ATRP) has been successfully employed for the copolymerization of diisopropyl-p-vinylbenzyl phosphonate, demonstrating the potential for creating well-defined copolymers. acs.orgresearchgate.netacs.org Future work in this area will likely focus on optimizing catalyst systems to achieve better control over the homopolymerization of this compound and to enable the synthesis of high-molecular-weight polymers with low dispersity. acs.orgresearchgate.netacs.org